Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate
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Overview
Description
Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate is an organic compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is characterized by the presence of a thiazole ring, a chloromethyl group, and a tert-butyl carbamate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with a chloromethyl thiazole derivative. One common synthetic route involves the use of tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate as a starting material. This compound is reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloromethyl group . The reaction is usually carried out in an organic solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate or a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also interact with various biological pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Tert-butyl 5-(chloromethyl)thiazol-2-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 4-(chloromethyl)thiazol-2-ylcarbamate: This compound has a similar structure but with the chloromethyl group at a different position on the thiazole ring.
Tert-butyl (5-bromothiazol-2-yl)carbamate: This compound contains a bromine atom instead of a chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN2O2S |
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Molecular Weight |
248.73 g/mol |
IUPAC Name |
tert-butyl N-[5-(chloromethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,4H2,1-3H3,(H,11,12,13) |
InChI Key |
UAGNZCPWLXIFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)CCl |
Origin of Product |
United States |
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